molecular formula C19H16IN5OS B243297 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide

Katalognummer B243297
Molekulargewicht: 489.3 g/mol
InChI-Schlüssel: GZDGRDHIVXSGFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide, also known as ETBIB, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Wirkmechanismus

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide acts as an antagonist of the ETB receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the endothelium, smooth muscle cells, and neurons. The ETB receptor is involved in the regulation of vascular tone, endothelial function, and inflammation. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide binds to the ETB receptor and blocks the binding of its endogenous ligands, resulting in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the expression of pro-inflammatory cytokines. In vivo studies have shown that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide reduces blood pressure, improves endothelial function, and reduces vascular remodeling in animal models of hypertension and heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide in lab experiments is its high selectivity for the ETB receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. However, one limitation is that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has a relatively short half-life, which may limit its effectiveness in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide. One direction is to investigate the potential use of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to investigate the role of the ETB receptor in the pathophysiology of various diseases, including hypertension, heart failure, and stroke. Additionally, the development of more potent and selective ETB receptor antagonists may lead to the identification of new therapeutic targets for the treatment of these diseases.
Conclusion:
In conclusion, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its high selectivity for the ETB receptor makes it a valuable tool for investigating the specific role of this receptor in various physiological processes. Further research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide may lead to the development of new therapies for the treatment of various diseases.

Synthesemethoden

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide involves a series of reactions that start with the synthesis of 3-ethyl-1,2,4-triazole-5-thiol, followed by the reaction with 4-(bromomethyl)benzonitrile to yield 4-(3-ethyl-1,2,4-triazol-5-ylthio)benzyl bromide. This intermediate then undergoes a reaction with 2-iodobenzamide to yield N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been found to have potential therapeutic applications in the field of neuroscience. It has been shown to have affinity for the ETB receptor, which is involved in the regulation of blood pressure, endothelial function, and vascular remodeling. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been used in studies to investigate the role of the ETB receptor in the pathophysiology of various diseases, including hypertension, heart failure, and stroke. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Eigenschaften

Molekularformel

C19H16IN5OS

Molekulargewicht

489.3 g/mol

IUPAC-Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-iodobenzamide

InChI

InChI=1S/C19H16IN5OS/c1-2-16-22-23-19-25(16)24-18(27-19)13-9-7-12(8-10-13)11-21-17(26)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,26)

InChI-Schlüssel

GZDGRDHIVXSGFV-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4I

Kanonische SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.